2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with hydroxy and methoxy groups, and a hydrazone linkage to a triazine ring substituted with anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 2-HYDROXY-3-METHOXYBENZALDEHYDE. This intermediate can be synthesized through the methylation of 2-hydroxybenzaldehyde using dimethyl sulfate under basic conditions . The subsequent step involves the formation of the hydrazone by reacting 2-HYDROXY-3-METHOXYBENZALDEHYDE with an appropriate hydrazine derivative under acidic or neutral conditions . Finally, the triazine ring is introduced through a nucleophilic substitution reaction with an anilino derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the hydrazone linkage can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-4-METHOXYBENZALDEHYDE: Similar structure but with the methoxy group at a different position.
2-HYDROXY-5-METHOXYBENZALDEHYDE: Another positional isomer with distinct chemical properties.
2-HYDROXY-3-METHOXYBENZALDEHYDE OXIME: A derivative with an oxime functional group.
Uniqueness
2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which impart specific chemical reactivity and potential applications. The presence of both hydrazone and triazine moieties makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C24H23N7O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C24H23N7O3/c1-33-19-13-11-18(12-14-19)27-23-28-22(26-17-8-4-3-5-9-17)29-24(30-23)31-25-15-16-7-6-10-20(34-2)21(16)32/h3-15,32H,1-2H3,(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
RRNGLZQMIJBFIA-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C(=CC=C4)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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